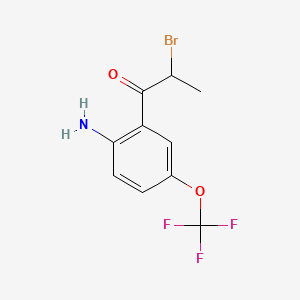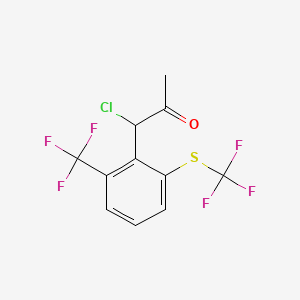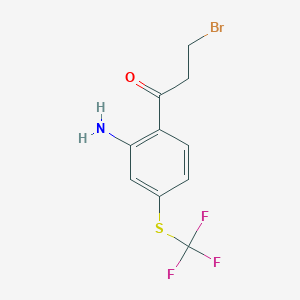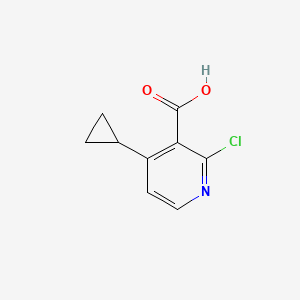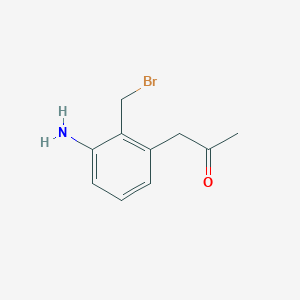
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12BrNO It is characterized by the presence of an amino group, a bromomethyl group, and a propanone group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by amination and subsequent functional group transformations. One common synthetic route involves the following steps:
Bromination: A precursor such as 3-methylbenzyl alcohol is brominated using bromine in the presence of a catalyst like iron(III) bromide to yield 3-bromomethylbenzyl alcohol.
Amination: The bromomethyl group is then converted to an amino group through a nucleophilic substitution reaction using ammonia or an amine.
Ketone Formation: The final step involves the oxidation of the alcohol group to a ketone using an oxidizing agent such as chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or cyanides to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols, amines, or cyanides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-2-chloromethyl)phenyl)propan-2-one
- 1-(3-Amino-2-fluoromethyl)phenyl)propan-2-one
- 1-(3-Amino-2-iodomethyl)phenyl)propan-2-one
Uniqueness
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and biological applications.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-[3-amino-2-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)5-8-3-2-4-10(12)9(8)6-11/h2-4H,5-6,12H2,1H3 |
InChI Key |
RYEVXINPFVJZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


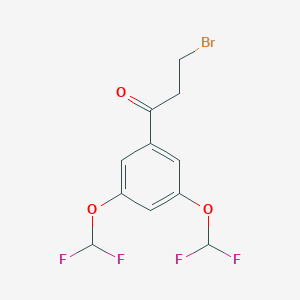
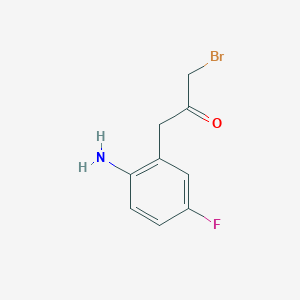
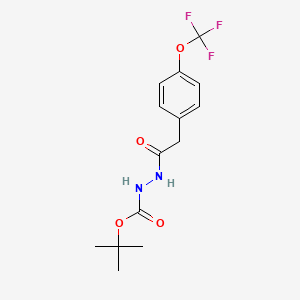

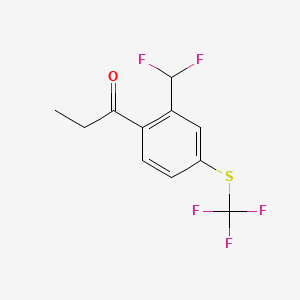
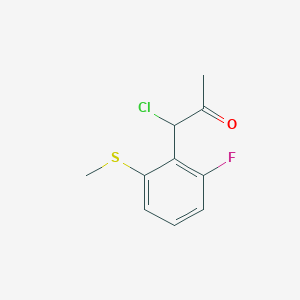
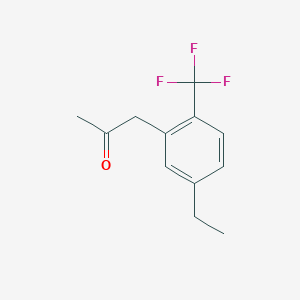
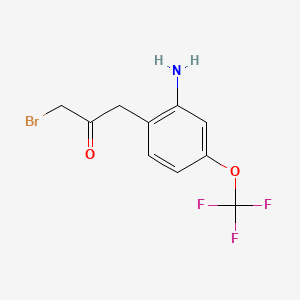
![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)
